![molecular formula C8H7F6O7P B12576549 Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate CAS No. 184291-93-8](/img/structure/B12576549.png)
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoroacetyl groups and a phosphoryl moiety, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate typically involves the reaction of methyl propanoate with trifluoroacetic anhydride and a phosphorylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of functionalized phosphonates .
Applications De Recherche Scientifique
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate involves its interaction with specific molecular targets. The trifluoroacetyl groups and phosphoryl moiety play crucial roles in its reactivity and interactions. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties and activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
- Ethyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
Uniqueness
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate is unique due to its specific combination of trifluoroacetyl and phosphoryl groups, which confer distinct chemical properties and reactivity. This makes it particularly
Propriétés
Numéro CAS |
184291-93-8 |
|---|---|
Formule moléculaire |
C8H7F6O7P |
Poids moléculaire |
360.10 g/mol |
Nom IUPAC |
methyl 2-bis[(2,2,2-trifluoroacetyl)oxy]phosphorylpropanoate |
InChI |
InChI=1S/C8H7F6O7P/c1-3(4(15)19-2)22(18,20-5(16)7(9,10)11)21-6(17)8(12,13)14/h3H,1-2H3 |
Clé InChI |
WIZYRHJRONCRMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)P(=O)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


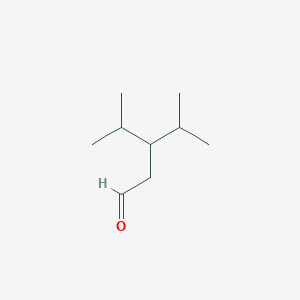
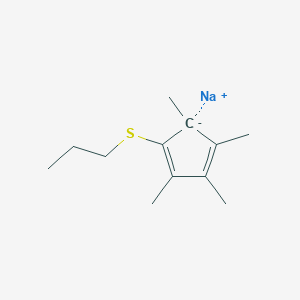
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
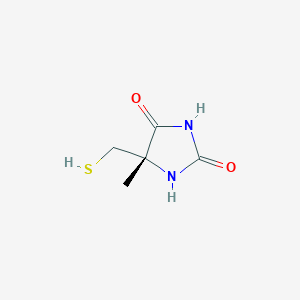
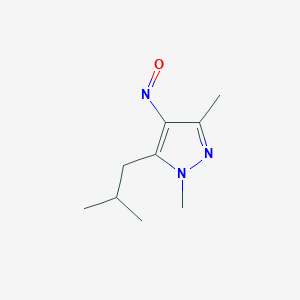
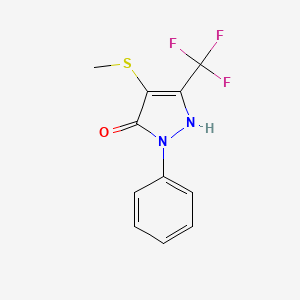
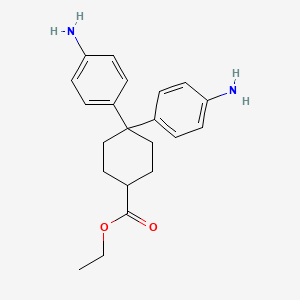
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
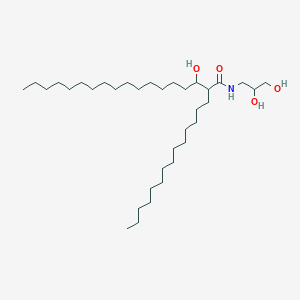
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
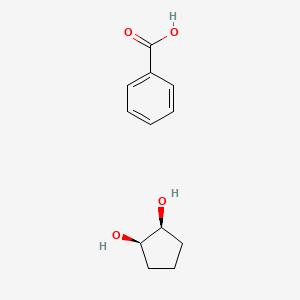
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
